Heptafluoro-2,3,3-trichlorobutane

Beschreibung

Contextualizing Halogenated Butanes in Contemporary Chemical Science

In contemporary chemical science, halogenated butanes are utilized in a variety of roles, including as refrigerants, blowing agents, solvents, and intermediates in chemical synthesis. The specific properties of each halogenated butane (B89635) are determined by the number and position of the halogen atoms. For instance, the presence of a high degree of fluorination can lead to high thermal stability and chemical inertness, properties that are highly sought after in materials science and specialized industrial applications. The study of halogenated butanes continues to be an active area of research, with a focus on developing compounds with specific properties for targeted applications while also considering their environmental impact.

Historical Trajectories and Milestones in the Study of Heptafluoro-2,3,3-trichlorobutane

Detailed historical information specifically tracing the discovery and initial synthesis of this compound is not extensively documented in readily available literature. However, the development of this and similar compounds can be understood within the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. The pioneering work on fluorination reactions, often involving the substitution of chlorine with fluorine, laid the groundwork for the synthesis of a wide array of polyhalogenated alkanes.

The synthesis of mixed halogenated hydrocarbons, containing both fluorine and chlorine, was a logical progression, aiming to fine-tune the properties of these compounds for specific applications. The development of such compounds was often driven by the search for new refrigerants, solvents with specific solvating properties, and stable dielectric fluids. While specific milestones for this compound are not prominent, its availability in chemical catalogs for research purposes indicates its role as a tool for scientific investigation, particularly in fields requiring highly specialized solvents or reagents.

Scope and Research Significance of this compound

The primary research significance of this compound lies in its application as a specialty chemical in proteomics research. localpharmaguide.comscbt.com Proteomics, the large-scale study of proteins, often requires specialized solvents and reagents for sample preparation and analysis, particularly in techniques like mass spectrometry.

The properties of this compound, such as its density, boiling point, and likely non-polar nature, make it a candidate for use in specific steps of proteomic workflows. For example, it may be used in the extraction and separation of proteins or peptides from complex biological mixtures. Its volatility is also a relevant characteristic for techniques that require solvent evaporation.

While detailed research findings on its specific applications are not widely published, its commercial availability for proteomics research suggests its utility in this highly specialized field. Further research is needed to fully elucidate the specific mechanisms and advantages of using this compound in proteomics and other areas of advanced chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 335-44-4 localpharmaguide.comthermofisher.com |

| Molecular Formula | C4Cl3F7 localpharmaguide.comthermofisher.com |

| Molecular Weight | 287.39 g/mol localpharmaguide.comthermofisher.com |

| Melting Point | 4 °C stenutz.eu |

| Boiling Point | 98 °C stenutz.eu |

| Density | 1.748 g/cm³ thermofisher.com |

| Refractive Index | 1.353 chemdad.com |

Interactive Data Table: Properties of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 335-44-4 | C4Cl3F7 | 287.39 | 4 | 98 | 1.748 | 1.353 |

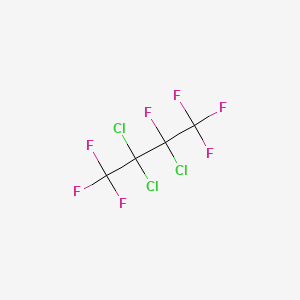

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGMWBFCBUKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871633 | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-44-4 | |

| Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 335-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Heptafluoro 2,3,3 Trichlorobutane

Advanced Synthesis Strategies for Heptafluoro-2,3,3-trichlorobutane

The synthesis of this compound involves sophisticated chemical transformations, primarily centered around fluorination and halogen exchange reactions. These processes are critical in introducing fluorine atoms into the carbon skeleton and achieving the desired degree of halogenation.

Fluorination Processes and Agent Selection in this compound Synthesis

The introduction of fluorine into organic molecules is a key step in the synthesis of this compound. This is typically achieved through fluorination reactions, where chlorine or other halogen atoms are replaced with fluorine. The choice of fluorinating agent is crucial and depends on the specific substrate and desired reaction conditions.

Commonly, the synthesis of chlorofluorocarbons like this compound involves the use of hydrogen fluoride (HF) under catalytic conditions. The direct fluorination of a polychlorinated butane (B89635) precursor is a potential route. The selection of the catalyst and reaction conditions is critical to control the extent of fluorination and prevent unwanted side reactions.

Electrophilic fluorinating agents, such as those containing an N-F bond, have also emerged as powerful tools in modern fluorine chemistry. While their direct application in the synthesis of this compound is not extensively documented in readily available literature, their ability to act as a source of atomic fluorine in radical reactions suggests potential applicability in specialized synthetic routes.

| Fluorinating Agent Type | Examples | Key Characteristics |

| Nucleophilic | Hydrogen Fluoride (HF), Metal Fluorides (e.g., KF, SbF₃) | Economical, suitable for large-scale production. Often require catalysts and harsh reaction conditions. |

| Electrophilic | N-Fluorosulfonimides (NFSI), Selectfluor® | Milder reaction conditions, high selectivity. Often used in laboratory-scale synthesis and for introducing fluorine at specific positions. |

Halogen Exchange Reactions and Their Application to this compound Production

Halogen exchange, particularly the replacement of chlorine with fluorine, is a fundamental process in the production of chlorofluorocarbons. This reaction, often referred to as the Swarts reaction when using antimony fluorides, is a cornerstone of industrial CFC synthesis.

In the context of this compound, a plausible synthetic pathway involves the treatment of a polychlorinated butane, such as decachlorobutane, with a fluorinating agent like anhydrous hydrogen fluoride in the presence of a catalyst, typically a Lewis acid like antimony pentachloride (SbCl₅). The reaction proceeds through a series of stepwise halogen exchanges until the desired fluorine content is achieved.

The efficiency of the halogen exchange process is influenced by several factors, including the nature of the catalyst, reaction temperature, and pressure. The differential solubility of halide salts can also be exploited to drive the reaction to completion, a principle utilized in the Finkelstein reaction.

| Reaction Type | Description | Typical Reagents |

| Swarts Reaction | Exchange of chlorine or bromine atoms with fluorine using antimony fluorides. | SbF₃, SbCl₅ (catalyst) |

| Finkelstein Reaction | Exchange of one halogen for another, often driven by the precipitation of a halide salt. | NaI in acetone (for iodide exchange) |

| Metal-Catalyzed Halogen Exchange | Use of transition metal catalysts to facilitate halogen exchange. | Copper(I) iodide, Palladium complexes |

Custom Synthesis Approaches and Scale-Up Considerations for this compound

While detailed, publicly available custom synthesis and scale-up procedures for this compound are scarce, general principles of chlorofluorocarbon production can be applied. The industrial production of CFCs peaked in the 1980s and has since been phased out for many applications due to their environmental impact. wikipedia.org

A custom laboratory synthesis could potentially start from a commercially available tetrachlorobutene isomer. This precursor could then be subjected to a series of chlorination and fluorination steps to arrive at the target molecule. The control of regioselectivity during these steps would be a significant challenge.

For scale-up, continuous flow processes would be favored over batch reactions to ensure better heat and mass transfer, which is crucial for handling highly exothermic fluorination reactions. The choice of reactor materials is also critical due to the corrosive nature of reagents like hydrogen fluoride. Safety considerations related to the handling of toxic and corrosive materials would be paramount in any industrial-scale production.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dominated by the presence of multiple halogen atoms, which influence the bond strengths and the potential for radical-mediated reactions.

Homolytic Addition Reaction Pathways and Regioselectivity

This compound itself is a saturated alkane and therefore not susceptible to addition reactions. However, its synthesis may involve homolytic addition reactions to unsaturated precursors. For example, the free-radical addition of chlorine or a chlorine-containing radical to a partially fluorinated and chlorinated butene could be a key step in building the carbon-halogen framework.

In free-radical additions to alkenes, the regioselectivity is often anti-Markovnikov, meaning the radical adds to the less substituted carbon atom of the double bond. This is in contrast to electrophilic additions, which typically follow Markovnikov's rule. The regioselectivity is governed by the stability of the resulting carbon-centered radical intermediate.

Spectroscopic and Analytical Characterization in Heptafluoro 2,3,3 Trichlorobutane Research

Advanced Spectroscopic Techniques for Structural Elucidation of Heptafluoro-2,3,3-trichlorobutane

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the atomic framework and identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications, including CIDNP Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei. slideshare.net For this compound (C₄Cl₃F₇), both ¹⁹F and ¹³C NMR would be essential for unambiguous structural confirmation.

While specific research detailing the NMR analysis of this compound is not extensively available in published literature, the expected spectral features can be predicted. A ¹⁹F NMR spectrum would be expected to show distinct signals for the CF₃ group and the single fluorine atom, with coupling between them. Similarly, the ¹³C NMR spectrum would display four unique carbon signals, with their chemical shifts and C-F coupling constants providing critical data for assignment.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study radical reaction mechanisms. wikipedia.org The effect manifests as abnormally enhanced absorption or emission signals for nuclei in products formed via a radical pair intermediate. libretexts.org While there are no specific studies applying CIDNP to the formation or reactions of this compound, the technique could theoretically be applied to investigate its synthesis or degradation pathways if they involve radical intermediates. The presence of multiple halogen atoms could influence the magnetic properties of such intermediates, potentially leading to observable CIDNP effects. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a characteristic "fingerprint" of the functional groups present. The gas-phase IR spectrum for this compound is publicly available from the NIST WebBook and provides key structural information. nist.gov The spectrum is characterized by very strong absorbances in the 1100-1300 cm⁻¹ region, which are typical for C-F stretching vibrations. Weaker absorptions corresponding to C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range. vanderbilt.edu

The table below details the prominent peaks in the gas-phase IR spectrum of this compound. nist.gov

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Assignment (Tentative) |

| 1307 | 10.4 | C-F Stretch |

| 1265 | 3.3 | C-F Stretch |

| 1178 | 5.8 | C-F Stretch |

| 948 | 44.9 | C-C Stretch / Other |

| 831 | 54.8 | C-Cl Stretch |

| 740 | 36.6 | C-Cl Stretch |

| 682 | 62.9 | C-Cl Stretch / Bending Modes |

| 595 | 60.1 | Bending Modes |

| 537 | 73.1 | Bending Modes |

| Data sourced from the NIST Chemistry WebBook. nist.gov Note that concentration information is not available, so molar absorptivity cannot be derived. |

Chromatographic and Mass Spectrometric Approaches in this compound Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for both identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. libretexts.org For a non-polar, halogenated alkane like this compound, reversed-phase HPLC would be the most appropriate method. libretexts.orgpharmaknowledgeforum.com

Developing a robust HPLC method would involve:

Column Selection: A non-polar stationary phase, such as C8 or C18, would be suitable for retaining the non-polar analyte. pharmaknowledgeforum.com

Mobile Phase Selection: A polar mobile phase, typically a mixture of water with an organic solvent like methanol (B129727) or acetonitrile, would be used. libretexts.org The exact ratio would be optimized to achieve adequate retention and separation from any impurities.

Detector: A UV detector would likely be of limited use due to the lack of a strong chromophore in the molecule. Therefore, a universal detector like a refractive index detector (RID) or, more powerfully, a mass spectrometer would be required.

While specific HPLC methods for this compound are not documented in scientific literature, the principles of reversed-phase chromatography provide a clear framework for method development. pharmaknowledgeforum.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. bioxpedia.com This technique is ideal for confirming the identity of a synthesized compound and assessing its purity. An LC-MS method for this compound would provide the molecular weight of the analyte, which is a critical piece of identifying information.

The mass spectrometer could be operated using various ionization techniques. While standard techniques like electrospray ionization (ESI) may not be efficient for such a non-polar molecule, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be more successful. utwente.nl The mass spectrum would be expected to show a molecular ion cluster corresponding to the various isotopic combinations of chlorine (³⁵Cl and ³⁷Cl), providing a definitive signature for the presence of three chlorine atoms. nih.gov

Method Validation and Analytical Data Quality Assessment for this compound

For any analytical method to be considered reliable, it must undergo a formal validation process. globalresearchonline.net Method validation provides documented evidence that a procedure is fit for its intended purpose. chromacademy.comresearchgate.net According to guidelines from bodies like the International Council for Harmonisation (ICH), a typical validation for a chromatographic method would assess the following parameters: globalresearchonline.netelementlabsolutions.com

Specificity: The ability to measure the analyte accurately in the presence of other components like impurities or degradation products. elementlabsolutions.com

Linearity and Range: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range. elementlabsolutions.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). globalresearchonline.netelementlabsolutions.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage. elementlabsolutions.com

While no specific validated methods for this compound are published, any future research involving its quantification would necessitate such a validation study to ensure the quality and reliability of the data. researchgate.net

Computational Chemistry and Predictive Modeling of Heptafluoro 2,3,3 Trichlorobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity of Heptafluoro-2,3,3-trichlorobutane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate solutions to the Schrödinger equation, revealing details about molecular geometry, electronic spectra, and chemical reactivity. researchgate.net For a molecule such as this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds.

The presence of highly electronegative fluorine and chlorine atoms significantly influences the electronic structure. The carbon-halogen bond character, bond lengths, and bond strengths are critical physical properties that can be predicted using these computational techniques. libretexts.org These calculations would reveal the partial positive and negative charges on the carbon and halogen atoms, respectively, highlighting the polar nature of the C-Cl and C-F bonds. This polarity is a key determinant of the molecule's reactivity and intermolecular interactions.

Research findings from quantum calculations on similar halogenated molecules can be used to infer the reactivity of this compound. For instance, the computed HOMO-LUMO gap provides an estimate of the chemical stability and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of these calculations, would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical outputs from quantum chemical calculations for similar halogenated alkanes.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -12 eV | Indicates energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ~ -1 eV | Indicates energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | ~ 11 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and the calculation of macroscopic properties from molecular interactions. mdpi.com

MD simulations can be used to study the molecule's behavior in different environments, such as in a solvent or interacting with other molecules. These simulations reveal how intermolecular forces, including van der Waals forces and dipole-dipole interactions, govern its physical state and properties like boiling point and viscosity. libretexts.orgnih.gov

Group Contribution Methods and Machine Learning for Thermophysical Property Prediction of Halogenated Alkanes

Predicting the thermophysical properties of the vast number of chemical compounds used in industrial processes is a significant challenge. wikipedia.org Group contribution methods (GCMs) and machine learning (ML) have emerged as powerful tools for this purpose, estimating properties directly from a molecule's structure. arxiv.org

GCMs are founded on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. wikipedia.orgresearchgate.net By compiling experimental data for a range of known compounds, a set of parameters for different molecular groups can be derived through statistical regression. mdpi.com These parameters can then be used to estimate properties for new compounds. For this compound, groups such as -CF3, -CF2-, >CFCl, and >CCl2 would each have a specific contribution to properties like boiling point, heat capacity, and enthalpy of formation. nih.gov

More recently, machine learning has offered a path to developing predictive models with even greater accuracy and a wider application range than traditional GCMs. arxiv.orgresearchgate.net These models are trained on large datasets of chemical structures and their corresponding experimental properties. By learning complex structure-property relationships, ML models can predict the properties of new molecules, like this compound, often just from their chemical formula or a simplified structural representation. rsc.org

Table 2: Illustrative Group Contributions for Thermophysical Properties This table presents a simplified, illustrative example of how a group contribution method might be structured for properties like normal boiling point (Tb). The values are not specific to a single established method but demonstrate the principle.

| Functional Group | Example Contribution to Normal Boiling Point (K) |

|---|---|

| -CH3 | 23.5 |

| -CF3 | 28.0 |

| -Cl | 38.0 |

| >C< (quaternary carbon) | -15.0 |

Computational Toxicology and Environmental Fate Prediction for this compound

Understanding the potential toxicity and environmental impact of chemicals is a critical aspect of chemical safety and regulation. Computational toxicology leverages computer models to predict these effects, reducing the need for extensive and costly animal testing. nih.govresearchgate.net This field uses methodologies like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) to build predictive models. nih.gov

These models correlate the structural features of molecules with their known toxicological endpoints or environmental properties, such as biodegradability, bioaccumulation, and aquatic toxicity. scribd.com For this compound, a QSAR/QSTR model would use calculated molecular descriptors (e.g., molecular weight, logP, polarizability, specific structural fragments) to predict its potential for adverse effects. Programs like the EPA's ToxCast have generated vast amounts of data by screening thousands of chemicals, which can be used to build and validate these predictive models. nih.gov

The environmental fate of a compound—how it moves and persists in the environment—can also be predicted. nih.gov Models can estimate properties like water solubility, vapor pressure, and rates of degradation (e.g., hydrolysis, photolysis, biodegradation). For a halogenated compound like this compound, models would likely predict low biodegradability and potential for persistence in the environment, a common characteristic of highly halogenated alkanes.

Applications of Heptafluoro 2,3,3 Trichlorobutane in Specialized Chemical Systems and Materials Science

Heptafluoro-2,3,3-trichlorobutane as a Solvent in Niche Chemical Reactions and Processes

Due to their polarity and volatility, chlorofluorocarbons (CFCs) and related compounds can serve as effective solvents in specific chemical processes. wikipedia.org Their utility is particularly noted in polymerization reactions where control over the reaction medium is critical. In the production of fluoroelastomers, for instance, solvents with significant chain transfer reactivity, such as certain CFCs, are sometimes employed. scribd.com This allows for the regulation of the polymer's molecular weight. scribd.com While direct documentation explicitly detailing this compound as a solvent in specific named reactions is scarce in readily available literature, its structural similarity to other industrial chlorofluorocarbon solvents suggests its potential applicability in processes where a non-flammable, volatile, and polar medium is required. It is commercially available from various chemical suppliers, indicating its use in research and specialized chemical synthesis. sigmaaldrich.comchemicalbook.comfishersci.iescbt.com

Role of this compound in Fluoroelastomer Development and Polymer Chemistry

Fluoroelastomers are high-performance polymers prized for their exceptional resistance to heat, chemicals, and oils. google.com The synthesis and curing processes for these materials are complex and can involve a variety of specialized chemical agents.

Peroxide curing is a common method for vulcanizing fluoroelastomers, creating a robust, cross-linked polymer network through a free-radical reaction. process-technology-online.com This process typically involves the fluoroelastomer polymer, an organic peroxide as the cross-linking agent, and a co-agent. google.com Peroxide-cured fluoroelastomers offer distinct advantages over other curing systems, notably superior resistance to steam and hot water, which prevents the breakdown of cross-links in high-temperature aqueous environments. process-technology-online.com

The production of the base fluoroelastomer polymer often occurs via emulsion or suspension polymerization. scribd.com In these processes, solvents can be used to dissolve components like oil-soluble organic peroxides or to act as chain-transfer agents to control the molecular weight of the resulting polymer. scribd.com While specific documents detailing the use of this compound in peroxide-curable fluoroelastomer compositions are not prominent in the reviewed literature, the established use of other chlorofluorocarbons like CFC-113 (CCl2FCCIF2) as solvents with chain transfer properties in general fluoroelastomer synthesis points to a potential, though not explicitly documented, role for structurally similar compounds. scribd.com

Azo-crosslinkers are chemical compounds that can be incorporated into polymer networks and are known to generate radicals upon stretching or heating. google.com This property can be used to enhance mechanical properties or trigger further polymerization within the material. google.com However, based on the available scientific and patent literature, there is no specific information documenting the use or investigation of this compound in the context of azo-crosslinked fluoropolymer systems.

This compound as a Building Block or Intermediate in Organic Synthesis

This compound is classified and sold as a chemical intermediate, suggesting its primary role is as a starting material for the synthesis of other, more complex molecules. sigmaaldrich.comguidechem.com The presence of both C-Cl and C-F bonds offers multiple reactive sites for further chemical transformation. While specific, detailed reaction pathways starting from this compound are not extensively published, the general field of organofluorine chemistry provides context for its potential use. For example, related compounds like iodoperfluoroalkanes serve as key intermediates in the production of fluorinated surfactants and other specialty materials. ugr.es The availability of this compound from research chemical suppliers facilitates its use as a building block in the development of novel fluorinated compounds. scbt.comgoogle.com

Investigation of this compound as a Working Fluid in Advanced Thermodynamic Cycles

Organic Rankine Cycles (ORCs) are a technology used to generate power from low to medium-temperature heat sources, such as geothermal energy, biomass, or industrial waste heat. mdpi.com Unlike traditional steam-based Rankine cycles, ORCs use organic compounds with lower boiling points as the working fluid. mdpi.com The selection of an appropriate working fluid is critical to the efficiency and feasibility of an ORC system.

Ideal working fluids for ORCs possess specific thermodynamic and physical properties, including a low boiling point, high density, high thermal conductivity, and low viscosity. mdpi.com Crucially, they must also exhibit high thermal stability and compatibility with the materials used in the cycle components (e.g., metals, elastomers, and lubricants) under operating conditions. osti.govresearchgate.net

This compound possesses some of the general characteristics of a potential working fluid, such as high molecular weight and a boiling point of 98 °C. chemicalbook.comchemdad.com The table below summarizes its known physical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4Cl3F7 | chemicalbook.comchemdad.com |

| Molecular Weight | 287.39 g/mol | chemicalbook.comchemdad.com |

| Boiling Point | 98 °C | chemicalbook.comchemdad.com |

| Melting Point | 4 °C | chemicalbook.comchemdad.com |

| Density | 1.748 g/cm³ | chemicalbook.comchemdad.com |

| Refractive Index | 1.353 | chemicalbook.comchemdad.com |

The thermochemical stability of a working fluid is paramount, as decomposition at operating temperatures can lead to system failure and the formation of corrosive byproducts like acids. osti.govresearchgate.net Studies on fluorinated polymers show that the C-F bond is exceptionally strong, contributing to high thermal endurance. 20.210.105 However, partially halogenated compounds containing chlorine may have different degradation pathways. 20.210.105 Research on other fluorinated refrigerants has shown that thermal stability is a key limiting factor for their use at high temperatures. researchgate.net

Material compatibility is another critical factor. The working fluid and its lubricant must not corrode or degrade system components like metals (aluminum, copper, steel) and elastomers (seals and gaskets). osti.govepa.gov Extensive research has been conducted on the compatibility of various HFC and HFO refrigerants with materials commonly found in HVAC&R systems. epa.govresearchgate.netosti.gov For example, some fluoropolymers like Viton-A and Kalrez have shown susceptibility to swelling when exposed to certain refrigerants, while materials like Buna-N have proven more acceptable. epa.gov Metals such as aluminum, copper, and bronze generally show good compatibility with many refrigerant/lubricant combinations. epa.gov While these studies provide a framework for assessment, specific experimental data on the thermochemical stability and material compatibility of this compound within a thermodynamic cycle are not available in the cited literature. Such investigations would be necessary to validate its suitability as a working fluid.

Cycle Efficiency and Performance Predictions of this compound

Research and publicly available data concerning the cycle efficiency and performance predictions for this compound in specialized chemical systems, such as Organic Rankine Cycles (ORC) or refrigeration cycles, are notably limited. While its basic physical properties are documented, detailed thermodynamic modeling and experimental performance data—essential for evaluating its potential as a working fluid—are not extensively reported in accessible scientific literature.

The theoretical evaluation of a compound's performance in a thermodynamic cycle relies on a comprehensive set of its thermophysical properties. For this compound, fundamental properties have been identified. guidechem.comchemicalbook.comchemdad.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 335-44-4 | guidechem.comchemicalbook.comchemdad.comscbt.comnist.gov |

| Molecular Formula | C₄Cl₃F₇ | chemicalbook.comchemdad.comscbt.comnist.gov |

| Molecular Weight | 287.39 g/mol | chemicalbook.comchemdad.comscbt.com |

| Boiling Point | 98 °C | chemicalbook.comchemdad.com |

| Melting Point | 4 °C | chemicalbook.comchemdad.com |

| Density | 1.748 g/cm³ | chemicalbook.comchemdad.com |

The National Institute of Standards and Technology (NIST) has compiled some phase change data for this compound. nist.gov However, comprehensive thermophysical and thermochemical data, which are critical for cycle performance simulations, are part of subscription-based data collections and not publicly detailed. nist.govnist.govnist.gov

Performance predictions for working fluids in systems like the ORC are typically derived using equations of state, such as the SAFT-VR Mie model, which can calculate thermodynamic properties and predict cycle efficiencies under various operating conditions. researchgate.net Such analyses have been performed for other fluorocarbons, demonstrating the methodology. researchgate.net However, the application of these predictive models specifically to this compound is not found in the surveyed literature.

Environmental and Toxicological Research on Heptafluoro 2,3,3 Trichlorobutane

Ecotoxicological Impact Assessment of Heptafluoro-2,3,3-trichlorobutane

The environmental behavior of this compound is governed by its chemical structure, which contains both highly stable carbon-fluorine bonds and more reactive carbon-chlorine bonds. This duality influences its persistence, potential for bioaccumulation, and mobility across different environmental compartments.

Persistence and Degradability Studies in Environmental Compartments

Specific experimental studies on the persistence and degradability of this compound are not extensively available in peer-reviewed literature. However, based on the general principles of halogenated hydrocarbon chemistry, certain inferences can be drawn. The presence of multiple fluorine atoms suggests a high degree of chemical stability, as the carbon-fluorine bond is one of the strongest in organic chemistry. This inherent stability likely makes the compound resistant to natural degradation processes.

Conversely, the chlorine atoms in the molecule present potential sites for degradation. Chlorinated aliphatic compounds can undergo both biotic and abiotic degradation in the environment. Abiotic degradation can occur through processes like hydrolysis, although this is often slow for highly halogenated compounds. Biotic degradation, mediated by microorganisms, can proceed under both aerobic and anaerobic conditions. For instance, some chlorinated solvents can be used by microbes as electron acceptors in anaerobic respiration, a process known as halorespiration. However, the high degree of fluorination in this compound may hinder enzymatic attacks that are effective on simpler chlorinated alkanes. A Safety Data Sheet for the compound suggests that persistence is unlikely based on available information, though it is immiscible with water fishersci.com.

Bioaccumulation Potential and Ecological Risk Assessment

The ecological risk would depend on both its persistence and its bioaccumulation potential, as well as its toxicity to environmental organisms. Without specific ecotoxicity data (e.g., LC50 values for fish, daphnia, or algae), a quantitative ecological risk assessment cannot be performed. General concerns for halogenated hydrocarbons include their potential to act as central nervous system depressants and cause toxicity to various organs in exposed organisms.

Mobility and Fate in Soil and Aquatic Systems

The mobility of this compound in the environment is influenced by its physical and chemical properties, such as water solubility and volatility. A Safety Data Sheet indicates that it is immiscible with water and has low water solubility, which would suggest it is not likely to be mobile in aquatic systems fishersci.com. Low water solubility can lead to partitioning into sediments and organic matter in aquatic environments.

In soil systems, its low water solubility would also limit its leaching potential into groundwater. However, the same Safety Data Sheet also notes that it will likely be mobile in the environment due to its volatility fishersci.com. This suggests that volatilization from soil and water surfaces into the atmosphere is a significant fate process.

Table 1: Inferred Environmental Behavior of this compound

| Environmental Compartment | Predicted Mobility and Fate |

|---|---|

| Soil | Low mobility in soil matrix due to low water solubility. High potential for volatilization from soil surfaces. |

| Water | Low mobility in the water column due to immiscibility. Likely to partition to sediment. High potential for volatilization from the water surface. |

| Sediment | Potential for accumulation due to low water solubility and potential persistence. |

Volatility and Atmospheric Transport Mechanisms of Halogenated Hydrocarbons

Halogenated hydrocarbons, particularly those with high vapor pressure and low water solubility like this compound, are prone to volatilization and subsequent atmospheric transport. Once in the atmosphere, their fate is determined by atmospheric chemistry, primarily reactions with hydroxyl (OH) radicals and photolysis by ultraviolet (UV) radiation.

The atmospheric lifetime of a halogenated hydrocarbon is a critical factor in its potential for long-range transport and its impact on global atmospheric processes, such as ozone depletion and global warming. Compounds containing chlorine and bromine are known to contribute to stratospheric ozone depletion acs.org. The chlorine atoms can be released in the stratosphere through photolysis and catalytically destroy ozone molecules acs.org. While specific data for this compound is lacking, its structural similarity to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) suggests it could have a similar atmospheric fate acs.orgregulations.govfluorocarbons.org. The presence of C-H bonds in some HCFCs makes them more susceptible to degradation by OH radicals in the troposphere, reducing their ozone depletion potential compared to fully halogenated CFCs regulations.gov. The atmospheric lifetime of this compound would depend on its specific rate of reaction with OH radicals and its UV absorption spectrum.

Human Health Hazard and Risk Assessment Methodologies for Halogenated Compounds

Given the frequent lack of comprehensive toxicological data for many industrial chemicals, methodologies have been developed to estimate potential hazards based on existing information for similar compounds.

Analog Identification and Read-Across Methodologies in Toxicological Evaluation

For data-poor chemicals like this compound, for which toxicological properties have not been fully investigated, analog identification and read-across are valuable tools in hazard assessment fishersci.comnih.gov. Read-across is a technique used to predict the properties or effects of a target chemical by using data from one or more structurally and/or functionally similar source chemicals (analogs) nih.gov.

The process of read-across involves several key steps:

Identification of a Target Chemical: In this case, this compound.

Search for Potential Analogs: This involves searching databases for chemicals with similar structures. For this compound, potential analogs could include other C4 halogenated alkanes with varying degrees of chlorination and fluorination.

Data Compilation for Analogs: Gathering existing toxicological and physicochemical data for the identified analogs.

Analog Evaluation and Selection: Assessing the similarity of the analogs to the target chemical. This includes comparing their physicochemical properties, toxicokinetics (absorption, distribution, metabolism, and excretion), and known toxicodynamics (mechanism of action).

Data Gap Filling by Read-Across: Using the data from the selected analog(s) to predict the toxicity of the target chemical. This can be a qualitative prediction (e.g., likely to be a skin irritant) or a quantitative one (e.g., predicting a no-observed-adverse-effect level).

Uncertainty Assessment: Documenting the uncertainties associated with the read-across, which depend on the degree of similarity between the target and analog compounds.

For this compound, a read-across assessment would likely consider other chlorinated and fluorinated butanes. For example, toxicological data on various trichlorobutanes or dichlorofluorobutanes, if available, could provide insights into potential target organs and toxicological endpoints. The presence of both chlorine and fluorine atoms would necessitate careful consideration of how this mixed halogenation affects the compound's reactivity and biological interactions compared to analogs containing only one type of halogen.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trichloroethylene |

| Dichlorobenzenes |

Mechanistic Toxicology of Halogenated Butanes

The toxicity of halogenated butanes, including this compound, is rooted in their chemical structure and the metabolic pathways they undergo in biological systems. The presence of halogen atoms (fluorine and chlorine) significantly alters the chemical properties of the butane (B89635) backbone, influencing its reactivity and interaction with cellular components.

The primary mechanism of toxicity for many halogenated alkanes involves metabolic activation, particularly by the cytochrome P-450 enzyme system located in the liver. nih.gov This process can generate highly reactive free radical intermediates. nih.gov These free radicals are unstable molecules that can initiate a cascade of damaging cellular events, including:

Lipid Peroxidation: The free radicals can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. This compromises membrane integrity, disrupts cellular function, and can lead to cell death.

Covalent Binding: The reactive metabolites can form covalent bonds with essential cellular macromolecules such as proteins, DNA, and lipids. This binding can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling, and genetic damage.

Cofactor Depletion: The metabolic activation process can consume vital cellular cofactors, such as glutathione (B108866) (GSH). Glutathione is a critical antioxidant that protects cells from oxidative stress. Its depletion leaves cells vulnerable to damage from reactive oxygen species.

Another significant pathway, particularly for halogenated compounds, is glutathione-dependent bioactivation, which can lead to nephrotoxicity (kidney damage). nih.gov In this process, the halogenated compound conjugates with glutathione, and subsequent metabolic steps can produce toxic metabolites that specifically target kidney cells. nih.gov While this mechanism is well-documented for some halogenated alkenes, its relevance to this compound requires further specific investigation. nih.gov

The table below summarizes the key mechanistic aspects of halogenated butane toxicology.

| Toxicological Mechanism | Description | Key Cellular Targets | Potential Outcomes |

| Metabolic Activation | Enzymatic conversion (e.g., by Cytochrome P-450) into reactive intermediates. nih.gov | Endoplasmic reticulum (liver) | Formation of free radicals. nih.gov |

| Free Radical Formation | Generation of highly reactive molecules with unpaired electrons. nih.gov | Cellular macromolecules | Oxidative stress, lipid peroxidation, DNA damage. |

| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes. | Cell and organelle membranes | Loss of membrane integrity, impaired cellular function. |

| Covalent Binding | Irreversible binding of reactive metabolites to proteins and DNA. | Enzymes, DNA, structural proteins | Enzyme inactivation, mutations, carcinogenicity. |

| Glutathione Depletion | Consumption of cellular antioxidants during detoxification. | Glutathione reserves | Increased susceptibility to oxidative damage. |

| Glutathione-Dependent Bioactivation | Conjugation with glutathione leading to toxic metabolite formation. nih.gov | Kidney cells | Nephrotoxicity. nih.gov |

Exposure Pathway Analysis and Risk Characterization

Understanding the potential routes of human and environmental exposure to this compound is fundamental to characterizing its risk. Given its use as a laboratory chemical, the primary exposure pathways are occupational. libretexts.org However, environmental release, though likely limited, must also be considered.

Exposure Pathways:

Inhalation: Due to its volatility, inhalation of vapors is a significant potential route of exposure, particularly in occupational settings where the chemical is handled. hawaii.gov Inadequate ventilation can lead to the accumulation of vapors in the air.

Dermal Contact: Direct contact with the liquid can lead to absorption through the skin. epa.gov The defatting properties of many halogenated hydrocarbons can also cause skin irritation and enhance the absorption of other chemicals.

Ingestion: While less common, accidental ingestion in a laboratory setting is a possible exposure route.

Risk Characterization:

Risk characterization involves evaluating the potential for adverse health effects based on the level of exposure. This process for this compound would involve a four-step process as outlined by the U.S. National Academy of Sciences: hazard identification, dose-response assessment, exposure assessment, and risk characterization. mdpi.com

The health risks associated with halogenated hydrocarbons are diverse and can include damage to the central nervous system, reproductive and developmental toxicity, and carcinogenicity. epa.govwikipedia.org For this compound, specific long-term toxicity data is limited. However, based on the toxicology of related compounds, a comprehensive risk assessment would be necessary to establish safe exposure limits.

The following table outlines the components of an exposure and risk assessment for this compound.

| Assessment Component | Description | Key Considerations for this compound |

| Hazard Identification | Determining the potential adverse health effects of the substance. | Skin and eye irritation; potential for systemic toxicity based on related compounds. |

| Dose-Response Assessment | Quantifying the relationship between the dose and the incidence of adverse effects. | Lack of specific data necessitates reliance on studies of analogous halogenated butanes. |

| Exposure Assessment | Estimating the magnitude, frequency, and duration of human exposure. | Focus on occupational scenarios (laboratories); potential for low-level environmental exposure. |

| Risk Characterization | Integrating the above information to estimate the probability of adverse health effects in exposed populations. mdpi.com | Qualitative risk assessment suggests caution in handling; quantitative assessment requires more data. |

Regulatory and Environmental Policy Implications for this compound and Related Compounds

The production and use of halogenated hydrocarbons are subject to various national and international regulations due to their potential environmental and health impacts. epa.gov While specific regulations for this compound are not prominent, it falls under the broader category of halogenated organic compounds, which are a focus of environmental policy.

A key piece of U.S. legislation is the National Emission Standards for Hazardous Air Pollutants (NESHAP) for Halogenated Solvent Cleaning, issued by the Environmental Protection Agency (EPA). epa.govtercenter.org This regulation aims to control emissions of several halogenated solvents, including methylene (B1212753) chloride, perchloroethylene, and trichloroethylene. epa.govtercenter.org The rule mandates the use of maximum achievable control technology (MACT) to reduce emissions from solvent cleaning machines. federalregister.gov

Internationally, the Montreal Protocol on Substances that Deplete the Ozone Layer is a landmark agreement that has successfully phased out the production of many ozone-depleting substances, including certain chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). gii.tw While the ozone-depleting potential of this compound is not well-documented in the public domain, its chlorine content would make it a compound of interest under such frameworks.

Furthermore, regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) directive require manufacturers and importers to gather information on the properties of their chemical substances and to register the information in a central database. gii.tw This promotes the safe use of chemicals and the phasing out of the most hazardous ones.

The table below details some of the key regulatory frameworks that could be applicable to this compound and related compounds.

| Regulation/Policy | Issuing Body | Scope and Objective | Potential Relevance to this compound |

| NESHAP for Halogenated Solvent Cleaning | U.S. EPA | To control air emissions of specified halogenated hazardous air pollutants from solvent cleaning operations. epa.govtercenter.org | If used as a cleaning solvent, its emissions could be subject to these regulations. |

| Montreal Protocol | United Nations | To protect the ozone layer by phasing out the production and consumption of ozone-depleting substances. gii.tw | Its ozone-depleting potential would determine its status under this protocol. |

| REACH Directive | European Union | To improve the protection of human health and the environment through the better and earlier identification of the intrinsic properties of chemical substances. gii.tw | If manufactured or imported into the EU, it would be subject to registration and evaluation. |

| Clean Air Act | U.S. EPA | To control air pollution on a national level. gii.tw | As a potential air pollutant, its emissions could be regulated under this act. |

Future Research Directions and Emerging Paradigms in Heptafluoro 2,3,3 Trichlorobutane Chemistry

Development of Greener Synthesis Routes for Heptafluoro-2,3,3-trichlorobutane

Traditional synthesis of halogenated alkanes often involves free-radical halogenation, which can suffer from low selectivity, harsh reaction conditions, and the production of undesirable byproducts. quora.comyoutube.comyoutube.com Future research must pivot towards greener, more sustainable synthetic methodologies.

A primary objective is the development of highly selective catalytic systems. Research could focus on:

Transition-Metal Catalysis: Designing catalysts that can selectively activate specific C-H or C-Cl bonds for fluorination or chlorination, respectively. This would allow for precise control over the final product and minimize isomeric impurities.

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to facilitate the reaction between immiscible aqueous and organic phases, potentially enabling the use of more environmentally benign solvents and reagents.

Flow Chemistry: Implementing continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Another key direction is improving the atom economy of the synthesis. This involves designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the final product. Future studies could explore addition reactions across unsaturated precursors rather than substitution reactions on saturated alkanes, which generate stoichiometric waste products like HCl. suniv.ac.in

| Proposed Green Synthesis Research Area | Key Objectives | Potential Benefits |

| Selective Catalysis | Develop catalysts for site-specific halogenation. | Higher purity, reduced separation costs, less waste. |

| Alternative Solvents/Conditions | Utilize supercritical fluids (e.g., scCO₂) or ionic liquids. | Reduced environmental impact, easier product recovery. |

| Flow Chemistry | Transition from batch to continuous manufacturing. | Improved safety, consistency, and scalability. |

| Atom Economy Improvement | Design synthesis routes based on addition reactions. | Minimized waste generation, more efficient use of resources. |

Exploration of Novel Applications in Emerging Technologies

The unique combination of seven fluorine atoms and three chlorine atoms on a butane (B89635) backbone gives this compound distinctive properties, such as high density, thermal stability, chemical inertness, and specific dielectric characteristics. mdpi.com These properties make it a candidate for specialized applications in emerging technologies, an area ripe for exploration.

Future research should investigate its potential as:

Advanced Dielectric Fluids: In the electronics industry, there is a constant demand for new dielectric materials with high breakdown voltage and thermal conductivity for use in transformers, capacitors, and as coolants for high-performance computing and data centers. The high electronegativity of the fluorine and chlorine atoms suggests strong dielectric properties worth investigating.

Specialized Solvents or Electrolytes: The compound's non-polar nature and chemical stability could make it a useful medium for specific chemical reactions or as a component in non-aqueous electrolyte formulations for next-generation batteries or electrochemical devices.

Niche Etching Agents: In semiconductor manufacturing, fluorinated and chlorinated compounds are used for plasma etching. The specific fragmentation pattern of this compound under plasma conditions could offer new selectivities for etching complex micro-and nano-structures.

Building Blocks for Synthesis: It could serve as a unique starting material for the synthesis of more complex fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and advanced polymers. nih.govacs.orgnih.gov

Advanced Spectroscopic and Computational Integration for Comprehensive Understanding

A fundamental understanding of the molecular structure, behavior, and properties of this compound is crucial for its future development and application. While basic data exists nist.govchemdad.com, a deep dive using modern techniques is lacking. An emerging paradigm in chemical research is the tight integration of advanced computational chemistry with sophisticated spectroscopic analysis. rsc.orgmdpi.com

Future research should focus on:

Computational Modeling: Employing high-level quantum chemical methods like Density Functional Theory (DFT) to predict a wide range of properties. rsc.orgnih.gov This includes conformational analysis, vibrational frequencies (for comparison with IR and Raman spectra), electronic properties (HOMO-LUMO gap), and reaction energetics. Computational tools can also predict electrostatic potential maps, identifying reactive sites on the molecule. mdpi.com

Advanced Spectroscopy: Acquiring detailed spectroscopic data using techniques beyond routine analysis. This could involve multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the spatial arrangement of atoms and through-bond/through-space correlations.

Integrated Analysis: The core of this paradigm lies in using computational results to interpret and guide spectroscopic experiments, and conversely, using experimental data to validate and refine computational models. This synergistic approach can provide a comprehensive picture of the molecule's bond strengths, charge distribution, and reactivity that is not achievable by either method alone. This detailed understanding is a prerequisite for rationally designing applications and predicting environmental behavior.

Interdisciplinary Research on Environmental Remediation and Sustainable Chemistry

Given that this compound is a halogenated organic compound (HOC), its environmental fate and potential persistence are significant concerns. nih.govfera.co.uk HOCs can be persistent organic pollutants (POPs) that bioaccumulate in food chains. nih.govmdpi.com A forward-looking approach necessitates interdisciplinary research to ensure its lifecycle is managed sustainably.

Key future research directions include:

Environmental Fate and Transport: Studies involving environmental chemists and geochemists are needed to determine the compound's behavior in soil, water, and air. This includes measuring its partition coefficients, degradation rates (photolytic, hydrolytic, biological), and potential for long-range transport.

Toxicological Assessment: Collaboration with toxicologists and biologists is essential to evaluate the potential impact on ecosystems and human health. This research would investigate its bioaccumulation potential and any adverse biological effects.

Development of Remediation Technologies: Chemical engineers and material scientists can lead the development of effective degradation and removal technologies. Research could explore advanced oxidation processes (AOPs), catalytic reduction, or bioremediation using specialized microorganisms. clu-in.orgaugustmack.comresearchgate.net Designing sorbent materials with high specificity for capturing this compound from industrial effluent or contaminated sites would also be a critical area of investigation. newterra.com

This proactive, interdisciplinary approach ensures that as new applications are developed, the environmental and health aspects are understood and managed, aligning with the principles of sustainable chemistry.

Q & A

Advanced Question

- ¹⁹F NMR : Resolves fluorine environments to confirm the positions of Cl and F substituents. For example, distinct chemical shifts for CF₃ vs. CFCl₂ groups.

- High-Resolution MS : Identifies molecular ion peaks (e.g., m/z 287.39 for [M]⁺) and fragments to distinguish isomers .

- X-ray Crystallography : Resolves crystal structures for unambiguous isomer assignment, though challenging due to volatility.

What are the recommended storage conditions for this compound to prevent decomposition?

Basic Question

- Temperature : Store at 0–6°C to maintain stability, as higher temperatures may accelerate decomposition .

- Container : Use amber glass bottles under nitrogen to block UV light and prevent oxidation.

- Moisture Control : Add molecular sieves to avoid hydrolysis, which could generate corrosive byproducts (e.g., HF).

How can kinetic studies differentiate radical-mediated vs. ionic reaction mechanisms during halogen exchange in this compound?

Advanced Question

- Radical Traps : Introduce inhibitors like TEMPO; a significant rate reduction indicates radical pathways.

- Ionic Probes : Use electrolytes (e.g., NaBr) to test for ionic intermediates via conductivity changes.

- Kinetic Monitoring : Track Cl₂ consumption via UV-Vis spectroscopy at 330 nm .

What analytical methods are effective for assessing the purity of this compound, and what impurity markers should be monitored?

Basic Question

- GC-MS : Detects residual solvents (e.g., CCl₄) and chlorinated byproducts (e.g., C₄F₇Cl₃ isomers) .

- HPLC with UV Detection : Monitors for fluorinated alcohols or acids (λ = 210 nm).

- Impurity Markers : Watch for peaks corresponding to CF₃CCl₃ (trichlorotrifluoroethane, m/z 187) or unreacted precursors.

How does the steric and electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Question

- Steric Effects : The bulky CF₃ and Cl groups hinder SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMSO).

- Electronic Effects : Electron-withdrawing F and Cl atoms stabilize carbocation intermediates, accelerating SN1 rates.

- Experimental Validation : Compare reaction rates with less-hindered analogs (e.g., 2,2-dichloroheptafluorobutane) .

What thermodynamic properties must be considered when designing distillation protocols for this compound?

Advanced Question

- Vapor-Liquid Equilibrium (VLE) : Use the Antoine equation with constants derived from its boiling point (97–98°C) and vapor pressure data .

- Azeotrope Formation : Test binary mixtures with common solvents (e.g., ethanol) to optimize separation efficiency.

- Energy Efficiency : Model heat requirements using its specific heat capacity (estimated ~1.2 J/g°C for fluorocarbons).

How can computational chemistry aid in predicting the environmental persistence of this compound?

Advanced Question

- DFT Calculations : Estimate bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict degradation rates.

- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioaccumulation potential.

- Tropospheric Lifetime : Simulate OH radical reaction rates using Gaussian software to assess atmospheric persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.